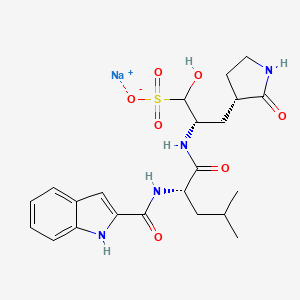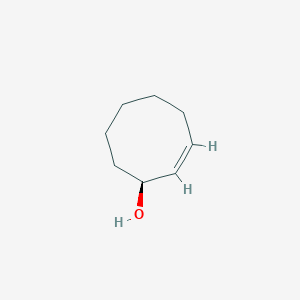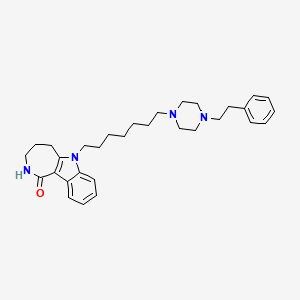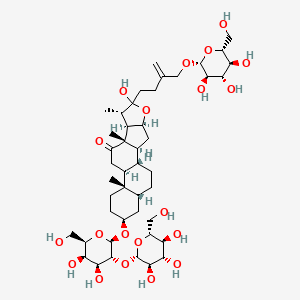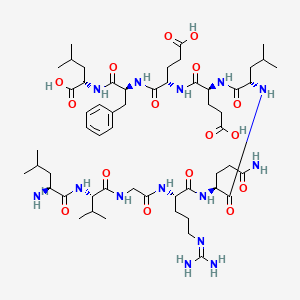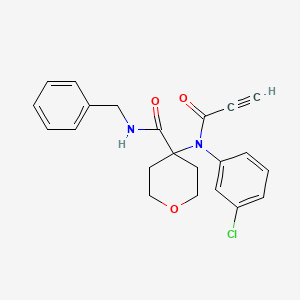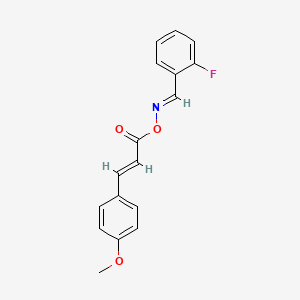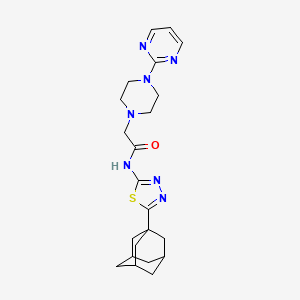
AChE/MAO-B-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/MAO-B-IN-6 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting the breakdown of neurotransmitters, thereby enhancing cognitive function and reducing symptoms associated with these conditions .
Méthodes De Préparation
The synthesis of AChE/MAO-B-IN-6 involves multiple steps, including the use of click chemistry to assemble functionalized pyridoxines. This method allows for the rapid synthesis of the compound with high efficiency
Analyse Des Réactions Chimiques
AChE/MAO-B-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with altered functional groups.
Applications De Recherche Scientifique
AChE/MAO-B-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of neurotransmitter breakdown. In biology, it is used to investigate the effects of neurotransmitter regulation on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, with studies showing its ability to improve cognitive function and reduce symptoms in animal models . In industry, the compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase and monoamine oxidase B.
Mécanisme D'action
AChE/MAO-B-IN-6 exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibiting this enzyme increases dopamine levels, which can help alleviate symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
AChE/MAO-B-IN-6 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease, and selegiline and rasagiline, which are monoamine oxidase B inhibitors used in the treatment of Parkinson’s disease . this compound stands out due to its ability to target both enzymes simultaneously, potentially offering a more comprehensive approach to treating neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H29N7OS |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30) |
Clé InChI |
PRSFSGKIKNRREG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
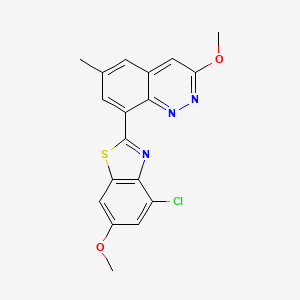
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
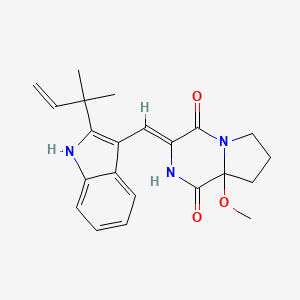
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)

